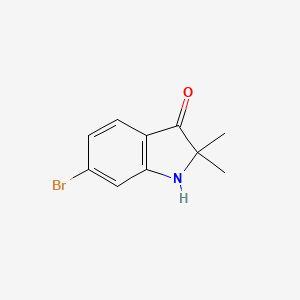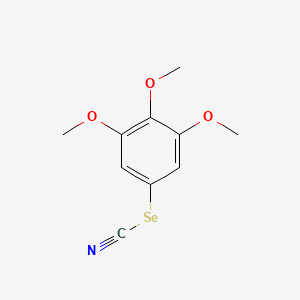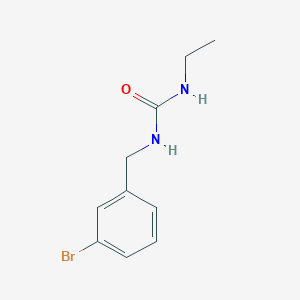
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: is a complex organic compound that features a piperidine ring substituted with a butyl-tetrazole moiety and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting butylamine with sodium azide and triethyl orthoformate under reflux conditions.
Attachment to Piperidine: The butyl-tetrazole is then reacted with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the desired piperidine derivative.
Introduction of the Methanol Group: The final step involves the reduction of the piperidine derivative using a suitable reducing agent like lithium aluminum hydride to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study the interaction of tetrazole-containing compounds with biological macromolecules.
Mécanisme D'action
The mechanism of action of (1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that have binding sites for tetrazole or piperidine moieties.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparaison Avec Des Composés Similaires
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: can be compared with other similar compounds:
- Uniqueness : The presence of the methanol group in This compound provides unique reactivity and potential for further functionalization compared to its ethanol and propanol analogs.
Similar Compounds:
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H23N5O |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
[1-[(1-butyltetrazol-5-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H23N5O/c1-2-3-6-17-12(13-14-15-17)9-16-7-4-11(10-18)5-8-16/h11,18H,2-10H2,1H3 |
Clé InChI |
AZMOLVAHOQJTMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=NN=N1)CN2CCC(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)



![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)




![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)

